

Application Notes and Protocols for Nedocromil Sodium in Cell Culture Experiments

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Compound of Interest

Compound Name: Procromil

Cat. No.: B8678604

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Introduction

Nedocromil sodium is a well-established anti-inflammatory compound, primarily known for its role as a mast cell stabilizer.[1] It effectively inhibits the release of histamine and other inflammatory mediators from mast cells, making it a valuable tool for in vitro studies of allergic and inflammatory responses.[1][2] Beyond its effects on mast cells, Nedocromil sodium has been shown to modulate the function of other key inflammatory cells, including eosinophils, neutrophils, and T-cells.[3][4] These application notes provide detailed protocols for the preparation and use of Nedocromil sodium solutions in cell culture experiments, ensuring reliable and reproducible results.

Data Presentation

Solubility of Nedocromil Sodium

Solvent	Solubility	Reference
Dimethyl Sulfoxide (DMSO)	5.2 mg/mL (12.52 mM)	[5]
Water	20 mg/mL	[6]
Phosphate-Buffered Saline (PBS), pH 7.2	1 mg/mL	[5]

Note: The solubility in DMSO may require ultrasonic assistance. It is recommended to use newly opened, anhydrous DMSO as it is hygroscopic and water content can affect solubility.[5]

Recommended Working Concentrations in Cell Culture

Cell Type	Assay	Effective Concentration Range	Reference
Mast Cells (rat peritoneal)	Histamine Release Inhibition	1 μ M - 1 mM	[2]
Eosinophils (human)	Chemotaxis Inhibition	1 nM - 10 μ M	[7][8]
T-Cells (murine)	Proliferation Inhibition	10 nM - 1 μ M	[3]
Neutrophils (human)	Chemotaxis Inhibition	~1 nM - 0.1 μ M	[9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Nedocromil Sodium Stock Solution in DMSO

Materials:

- Nedocromil sodium powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, conical-bottom polypropylene tubes (1.5 mL or 15 mL)
- Calibrated analytical balance
- Sterile syringe filters (0.22 μ m pore size)
- Sterile syringes
- Laminar flow hood or biosafety cabinet

Procedure:

- **Weighing:** In a sterile microcentrifuge tube or other appropriate container, accurately weigh the desired amount of Nedocromil sodium powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of Nedocromil sodium = 415.3 g/mol), weigh out 4.153 mg of the compound.
- **Dissolution:** Under aseptic conditions in a laminar flow hood, add the appropriate volume of anhydrous DMSO to the weighed Nedocromil sodium. For the example above, add 1 mL of DMSO.
- **Solubilization:** Vortex the solution thoroughly to dissolve the powder. If necessary, use an ultrasonic bath to aid dissolution.^[5] Visually inspect the solution to ensure there are no visible particles.
- **Sterile Filtration:** To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a sterile, conical-bottom polypropylene tube.
- **Aliquoting and Storage:** Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the DMSO stock solution is stable for several months.

Protocol 2: Preparation of Working Solutions and Application to Cell Cultures

Materials:

- 10 mM Nedocromil sodium stock solution in DMSO
- Sterile cell culture medium appropriate for your cell line
- Sterile microcentrifuge tubes or conical tubes
- Calibrated micropipettes and sterile tips

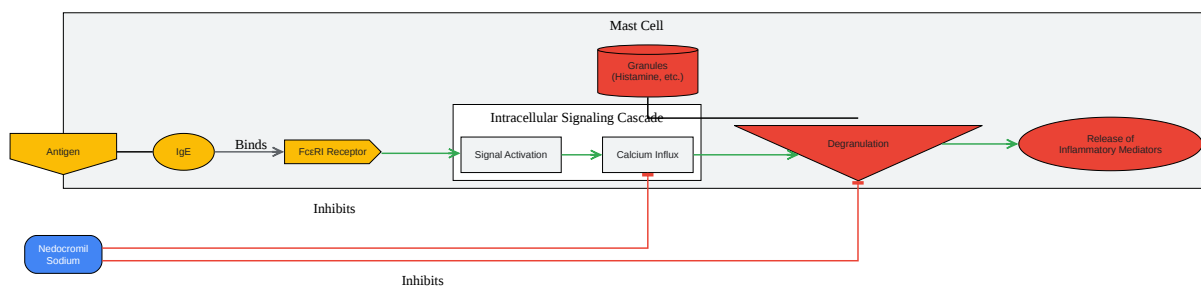
Procedure:

- **Thawing the Stock Solution:** Thaw an aliquot of the 10 mM Nedocromil sodium stock solution at room temperature.

- **Serial Dilutions (if necessary):** For preparing a range of working concentrations, it is recommended to perform serial dilutions of the stock solution in sterile cell culture medium.
- **Preparation of Final Working Solution:** Dilute the stock solution directly into the cell culture medium to achieve the desired final concentration. To minimize DMSO-induced cytotoxicity, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5%.
[10] For example, to prepare 1 mL of a 10 μ M working solution from a 10 mM stock, add 1 μ L of the stock solution to 999 μ L of cell culture medium.
- **Vehicle Control:** Prepare a vehicle control by adding the same volume of DMSO (without Nedocromil sodium) to the cell culture medium at the highest concentration used in your experiment. This is crucial to account for any effects of the solvent on the cells.
- **Application to Cells:** Remove the existing medium from your cell cultures and replace it with the medium containing the desired concentration of Nedocromil sodium or the vehicle control.
- **Incubation:** Incubate the cells for the desired period according to your experimental design. One study showed that Nedocromil sodium did not lose its efficacy upon prolonged incubation with mast cells for up to a week.[2]

Mandatory Visualizations

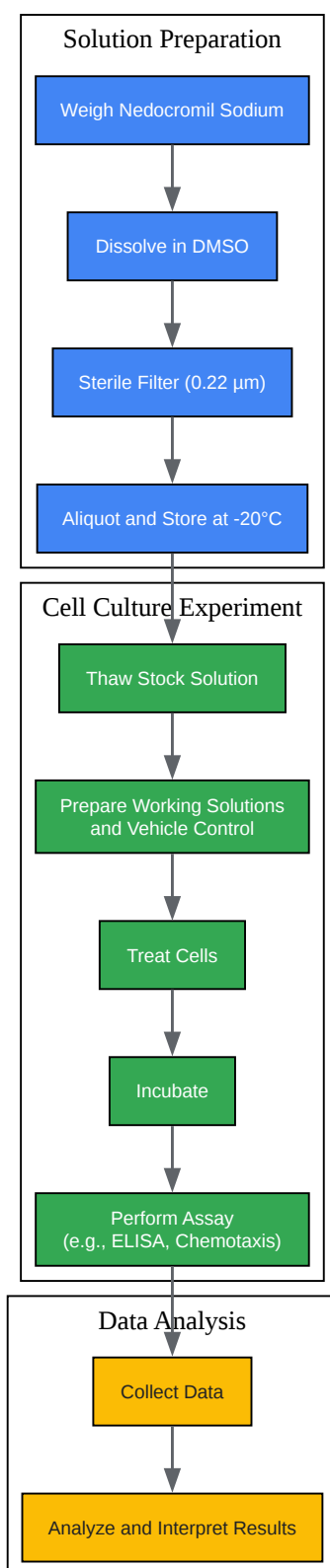
Signaling Pathway Diagram



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Caption: Nedocromil sodium's mechanism as a mast cell stabilizer.

Experimental Workflow Diagram



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Caption: Workflow for preparing and using Nedocromil sodium.

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